Subcutaneous Analgesic ED50 in Rats: Benzethidine Is 7.8-Fold More Potent Than Pethidine
In a direct head-to-head comparison using a weanling rat pain threshold model (modified Green & Young method), benzethidine demonstrated substantially higher analgesic potency than pethidine by the subcutaneous route. The ED50 for benzethidine was 0.92 mg/kg (95% CI: 0.48–1.76), versus 7.2 mg/kg (95% CI: 3.0–12.5) for pethidine, representing a 7.8-fold potency advantage [1]. By the oral route, benzethidine retained a 3.1-fold potency advantage (ED50 12.0 vs. 37.7 mg/kg) [1]. For context, furethidine—the closest structural analog in the same study—showed ED50 values of 0.45 mg/kg (s.c.) and 2.8 mg/kg (p.o.), indicating that benzethidine occupies an intermediate potency tier within this N-substituted pethidine series [1].
| Evidence Dimension | Analgesic ED50 (subcutaneous, 30 min post-dose) |
|---|---|
| Target Compound Data | Benzethidine: 0.92 mg/kg (95% CI: 0.48–1.76) |
| Comparator Or Baseline | Pethidine: 7.2 mg/kg (95% CI: 3.0–12.5); Furethidine: 0.45 mg/kg (95% CI: 0.27–0.65) |
| Quantified Difference | Benzethidine is 7.8× more potent than pethidine (s.c.); furethidine is 2× more potent than benzethidine |
| Conditions | Weanling rats (4–6 weeks old), n = 10/group, squeak endpoint, probit analysis, subcutaneous injection |
Why This Matters
The 7.8-fold potency differential relative to pethidine means that researchers using benzethidine as a reference standard in opioid receptor assays must apply markedly different doses to achieve equivalent target engagement, preventing direct substitution without recalibrating dose-response relationships.
- [1] Lister, R. E. Pharmacological actions of two new pethidine analogues. British Journal of Pharmacology and Chemotherapy, 1960, 15(2), 254–259. Table I: analgesic ED50 values in rats. View Source
